molecular formula C13H11NO2S B1298410 4-[(Pyridin-2-ylthio)methyl]benzoic acid CAS No. 82145-80-0

4-[(Pyridin-2-ylthio)methyl]benzoic acid

Cat. No. B1298410
CAS RN: 82145-80-0
M. Wt: 245.3 g/mol
InChI Key: WVJPZRUUOGYPAV-UHFFFAOYSA-N
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Description

The compound "4-[(Pyridin-2-ylthio)methyl]benzoic acid" is a chemical entity that has not been directly studied in the provided papers. However, there are several related compounds and studies that provide insights into the potential characteristics and behaviors of this compound. For instance, papers discuss various pyridine-substituted benzoic acids and their derivatives, which are relevant due to the structural similarities they share with the compound .

Synthesis Analysis

The synthesis of related compounds often involves solvothermal methods or hydrothermal conditions, as seen in the creation of metal-organic frameworks (MOFs) using pyridine-substituted benzoic acids . These methods could potentially be adapted for the synthesis of "4-[(Pyridin-2-ylthio)methyl]benzoic acid" by incorporating the appropriate sulfur-containing reagents to introduce the thioether linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within a crystal lattice . These studies reveal that pyridine-substituted benzoic acids can form various architectures, from 0D mononuclear molecules to 2D network layers, depending on the specific substituents and metal ions involved.

Chemical Reactions Analysis

The reactivity of pyridine-substituted benzoic acids includes their ability to form coordination polymers and MOFs . Additionally, these compounds can participate in hydrogen-bonding interactions, as demonstrated by the formation of hydrogen-bonded liquid crystal associates . The presence of a pyridine ring and a benzoic acid moiety in "4-[(Pyridin-2-ylthio)methyl]benzoic acid" suggests that it may also engage in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-substituted benzoic acids and their derivatives can be influenced by factors such as solvent content, temperature, and the presence of metal ions . For example, some compounds exhibit solvatochromism and thermo-responsive phase transformations . The Schiff base derivatives of pyridine-substituted benzoic acids have been used for the removal of heavy metal ions from aqueous solutions, indicating potential applications in environmental remediation .

Scientific Research Applications

Synthesis and Structural Investigation

The synthesis and structural analysis of compounds related to 4-[(Pyridin-2-ylthio)methyl]benzoic acid have been a significant area of study. For instance, the synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids revealed insights into their physicochemical properties and coordination to metal centers affecting photophysical properties and ligand conformation (D. Tzimopoulos et al., 2010). Another study focused on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid for the first time, investigating their pharmacophoric fragments (A. Ivanova et al., 2019).

Photophysical and Liquid Crystal Properties

Research has also delved into the supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, highlighting the impact of different substituents on the stability of liquid crystal phases (M. Naoum et al., 2010). Pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties were characterized, demonstrating luminescent behavior in various conditions (A. Srivastava et al., 2017).

Catalytic and Antimicrobial Activities

Some studies have explored the catalytic and antimicrobial potential of these compounds. For instance, the development of novel pyridine-thiazole hybrid molecules has been examined for their anticancer activities, showing high antiproliferative activity against different tumor cell lines (I. Ivasechko et al., 2022). Another study synthesized novel heterocyclic derivatives for antimicrobial activity, underscoring the importance of these compounds in developing new therapeutic agents (R. Mistry et al., 2005).

Environmental Applications

Environmental remediation applications have also been investigated, such as the use of magnetic chitosan-based materials for the removal of Pb(II) ions from aqueous environments, showcasing the effectiveness of these compounds in water purification processes (Yuvaraja Gutha et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJPZRUUOGYPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350654
Record name 4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyridin-2-ylthio)methyl]benzoic acid

CAS RN

82145-80-0
Record name 4-[(2-Pyridinylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82145-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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